Unii-WZ3M888W59

説明

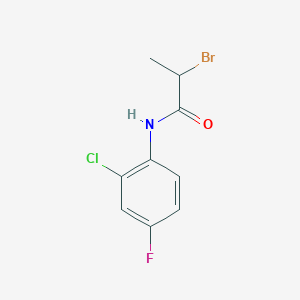

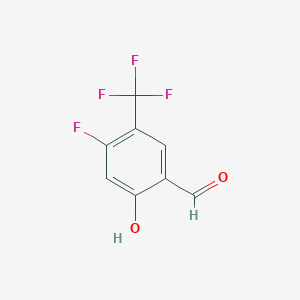

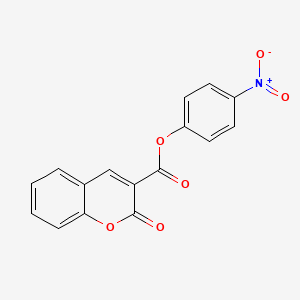

The Unique Ingredient Identifier (UNII) “Unii-WZ3M888W59” is associated with the substance known as 2-Methylfentanyl Hydrochloride . The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .

Molecular Structure Analysis

The molecular formula of 2-Methylfentanyl Hydrochloride is C23H30N2O.ClH . The InChIKey, a unique identifier for chemical substances, is ODKLFNZFPVQGEO-UHFFFAOYSA-N . For a detailed molecular structure analysis, specialized software like MolView or the Mol* Viewer can be used to visualize and analyze the 3D structure of the molecule.科学的研究の応用

Multinational Comparative Time Budget Research

- Context : This project involved parallel surveys in several countries, focusing on time budget research in social sciences. It demonstrates the importance of multinational collaboration in scientific research.

- Reference : (Szlai, 1966).

WLAN/UNII Applications in Antenna Design

- Context : Development of high-gain, microstrip antenna for WLAN and UNII standards. This research is significant in the field of wireless communication technology.

- Reference : (Singla, Khanna, & Parkash, 2019).

Collaborative Environments for Environmental Models

- Context : Discusses the design of collaborative environments for large scientific applications like the Unified Air Pollution Model (UNI-DEM), highlighting the role of collaborative tools in scientific research.

- Reference : (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Educational Programs for Research Translation

- Context : Examines the National Collegiate Inventors and Innovators Alliance’s approach to translating scientific research into practical innovations.

- Reference : (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Advances in Nanoparticle Syntheses

- Context : Focuses on the development of novel materials and their technological applications, illustrating the intersection of scientific discovery and technological advancement.

- Reference : (Cushing, Kolesnichenko, & O'connor, 2004).

Standardizing Income Inequality Data

- Context : Discusses the creation of the Standardized World Income Inequality Database, highlighting the importance of data standardization in cross-national research.

- Reference : (Solt, 2009).

作用機序

Target of Action

2-Methylfentanyl hydrochloride, also known as UNII-WZ3M888W59, is an analog of fentanyl, a potent opioid analgesic . The primary targets of this compound are the opioid receptors in the central nervous system . These receptors are involved in pain perception and reward mechanisms.

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them and activating them . This activation inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This results in analgesic effects, providing relief from pain.

Biochemical Pathways

The metabolism of new fentanyl analogs like 2-Methylfentanyl hydrochloride generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

It is known that fentanyl and its analogs have low circulating concentrations and undergo rapid and extensive metabolism . This makes metabolite identification necessary for confirming drug intake .

Result of Action

The molecular and cellular effects of 2-Methylfentanyl hydrochloride’s action are primarily analgesic due to its interaction with opioid receptors . It is also associated with severe adverse effects, including addiction and potentially fatal respiratory depression .

Action Environment

The action, efficacy, and stability of 2-Methylfentanyl hydrochloride can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its metabolism and action . Additionally, individual genetic factors can influence how a person metabolizes and responds to the drug .

特性

IUPAC Name |

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20;/h4-12,21H,3,13-18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKLFNZFPVQGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036722 | |

| Record name | 2'-Methylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ortho-methylfentanyl (hydrochloride) | |

CAS RN |

1443-53-4 | |

| Record name | 2-Methylfentanyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLFENTANYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ3M888W59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/no-structure.png)

![1-[1-amino-5-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl]-1-ethanone](/img/structure/B2444690.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444696.png)

![(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2444701.png)

![3-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2444702.png)